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Abstract
HT-2157, also known as SNAP-37889, is a selective, non-peptide antagonist of the galanin-3

(GAL₃) receptor. Initially investigated for its potential therapeutic effects in anxiety and

depression, its clinical development was terminated due to safety concerns.[1] This technical

guide provides a comprehensive overview of the available safety and toxicity data for HT-2157,

drawing from preclinical in vitro and in vivo studies. While specific details of the adverse events

leading to its clinical trial termination are not publicly available, in vitro evidence points towards

a mechanism of receptor-independent cytotoxicity. This document is intended to serve as a

resource for researchers and drug development professionals, summarizing key quantitative

data, detailing experimental methodologies, and visualizing relevant biological pathways and

experimental workflows.

Introduction
Galanin is a neuropeptide that exerts its effects through three G protein-coupled receptors:

GAL₁, GAL₂, and GAL₃. The GAL₃ receptor, in particular, has been implicated in the modulation

of mood and anxiety. HT-2157 emerged as a potent and selective antagonist for the GAL₃

receptor, demonstrating promising anxiolytic and antidepressant-like activity in rodent models.

However, the progression of HT-2157 into and through clinical trials was halted due to
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undisclosed safety issues.[1] This guide synthesizes the publicly accessible information

regarding the safety and toxicity profile of HT-2157 to inform future research in the

development of GAL₃ receptor modulators.

Preclinical Safety and Toxicity Data
The following tables summarize the key quantitative data from preclinical studies of HT-2157.

Table 1: In Vitro Receptor Binding and Functional
Activity

Parameter Value Cell Line/System Reference

GAL₃ Receptor

Binding Affinity (Kᵢ)
17 nM

Membranes from

LMTK⁻ cells

expressing human

GAL₃

[1]

GAL₁ Receptor

Binding Affinity (Kᵢ)
>10 µM

Membranes from

LMTK⁻ cells

expressing human

GAL₁

[1]

GAL₂ Receptor

Binding Affinity (Kᵢ)
>10 µM

Membranes from

LMTK⁻ cells

expressing human

GAL₂

[1]

Functional

Antagonism

Concentration-

dependent rightward

shift of the galanin

concentration-effect

curve

Galanin-evoked

inhibition of adenylyl

cyclase

Not specified

Table 2: In Vitro Cytotoxicity
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Cell Line Effect Concentration
Receptor
Expression

Reference

HL-60 (Human

promyelocytic

leukemia)

Induction of

apoptosis
10 µM GAL₂ [1]

BV-2 (Murine

microglial cells)

Induction of

apoptosis
10 µM

Endogenous

GAL₃
[1]

Human

Peripheral Blood

Mononuclear

Cells (PBMCs)

Induction of

apoptosis
10 µM Not specified [1]

HMCB (Human

melanocytes)

Induction of

apoptosis
≥10 µM

Endogenous

GAL₃

SH-SY5Y

(Human

neuroblastoma)

Induction of

apoptosis
≥10 µM

No galanin

receptors

Table 3: In Vivo Pharmacological and Behavioral Effects
in Rodents

Species Model Dose Effect Reference

Rat
Vogel Punished

Drinking Test
3 and 10 mg/kg

Increased

drinking

(anxiolytic-like)

[1]

Rat
Forced Swim

Test
3 and 10 mg/kg

Reduced

immobility time

(antidepressant-

like)

[1]

Rat

Operant Alcohol

Self-

Administration

30 mg/kg
Decreased self-

administration
[1]
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Key Experimental Protocols
In Vitro Apoptosis Induction Assay

Cell Lines: HL-60, BV-2, and primary human PBMCs were utilized.

Treatment: Cells were treated with HT-2157 (SNAP-37889) at a concentration of 10 µM.

Apoptosis Detection: The induction of apoptosis was assessed. The specific methodology for

apoptosis detection (e.g., Annexin V/PI staining, caspase activation assays) is not detailed in

the provided search results.

Receptor Expression Analysis: The expression of galanin receptors in the cell lines was

determined to assess if the cytotoxic effects were dependent on the presence of the drug's

target.

Rodent Behavioral Models
Vogel Punished Drinking Test (Rat): This conflict test is used to evaluate anxiolytic drug

activity. Thirsty rats are trained to drink from a tube that is electrified. The number of licks is

measured, with an increase in licking in the presence of the drug, despite the shock,

indicating an anxiolytic effect.

Forced Swim Test (Rat): This model is commonly used to screen for antidepressant efficacy.

Rats are placed in a cylinder of water from which they cannot escape. The duration of

immobility is measured, and a decrease in immobility time is indicative of an antidepressant-

like effect.

Operant Alcohol Self-Administration (Rat): Rats are trained to press a lever to receive an

alcohol reward. A decrease in lever pressing for alcohol following drug administration

suggests a reduction in the reinforcing properties of alcohol.

Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of HT-2157
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Caption: Proposed mechanism of HT-2157 as a GAL₃ receptor antagonist.

Experimental Workflow for In Vitro Toxicity Assessment
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Caption: Workflow for evaluating the in vitro cytotoxicity of HT-2157.

Discussion and Conclusion
The preclinical data for HT-2157 demonstrated its potential as a selective GAL₃ receptor

antagonist with desirable pharmacological effects in animal models of anxiety and depression.

However, the termination of its clinical development underscores a significant safety liability.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b10801091?utm_src=pdf-body-img
https://www.benchchem.com/product/b10801091?utm_src=pdf-body
https://www.benchchem.com/product/b10801091?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10801091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The in vitro findings are particularly revealing, as they indicate that HT-2157 can induce

apoptosis in various cell types, including immune and neuronal cells, at a concentration of 10

µM.[1] Crucially, this cytotoxic effect was observed in cells lacking the GAL₃ receptor,

suggesting an off-target and receptor-independent mechanism of toxicity.

This observed in vitro cytotoxicity provides a plausible explanation for the safety concerns that

led to the cessation of clinical trials, although the precise nature of the adverse events in

humans remains undisclosed. The discrepancy between the lack of reported overt toxicity in

preclinical animal studies and the ultimate clinical outcome highlights the limitations of animal

models in predicting all human toxicities.

In conclusion, while HT-2157 showed initial promise, its safety profile, characterized by in vitro

cytotoxicity, rendered it unsuitable for further clinical development. This case serves as a

critical reminder of the importance of comprehensive toxicological profiling, including in vitro

cytotoxicity screening across a diverse range of cell types, early in the drug discovery and

development process. Future efforts to develop GAL₃ receptor antagonists should prioritize

candidates with a clean off-target profile and a favorable safety margin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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